4-(2-Chloro-1-methylethyl)morpholine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H15Cl2NO |
|---|---|
Molecular Weight |
200.10 g/mol |
IUPAC Name |
4-(1-chloropropan-2-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-7(6-8)9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H |
InChI Key |
GYCYLJUJODVGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)N1CCOCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Reactants : 2-Morpholinoethanol, thionyl chloride (5 equivalents), dimethylformamide (DMF, catalytic).
-
Solvent : Dichloromethane (DCM).
-
Procedure :
Advantages and Limitations
-
Advantages : High selectivity, minimal side products.
-
Limitations : Requires strict temperature control; SOCl₂ is moisture-sensitive and corrosive.
Resolution and Alkylation Methods
Alternative routes focus on resolving chiral intermediates or alkylating morpholine precursors.
Chiral Resolution Using Levotartaric Acid
-
Reactants : N-Methyl-2-aminoethylpyrrolidine, levotartaric acid.
-
Procedure :
Alkylation with Chloroethylating Agents
Catalytic Chlorination Using DMF
DMF acts as a catalyst in chlorination reactions, enhancing reaction rates and selectivity.
Protocol from CN102816101A
Role of DMF
Industrial-Scale Synthesis and Optimization
Large-Batch Production (Example 4 from CN102816101A)
| Parameter | Value |
|---|---|
| Substrate | 61 kg 2-methylthiopyrimidin-4-one |
| Solvent | 195 kg toluene |
| Catalysts | 3 kg DMF |
| POCl₃ | 45.4 kg |
| SOCl₂ | 45 kg |
| Yield | 87.3% |
| Purity | >99% (GC) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Chlorination | 74 | >99 | Moderate | High |
| Chiral Resolution | 81 | 99.4 | Low | Moderate |
| Catalytic Chlorination | 87 | >99 | High | Very High |
Key Findings :
Chemical Reactions Analysis
4-(2-Chloro-1-methylethyl)morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Formation of Oximes and Hydrazones: Similar to other morpholine derivatives, it can react with aldehydes and ketones to form oximes and hydrazones.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
4-(2-Chloro-1-methylethyl)morpholine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals. Notable drugs synthesized using this compound include:
- Floredil : A bronchodilator used in respiratory conditions.
- Morinamide : An analgesic and anti-inflammatory drug.
- Nimorazole : An anti-infective agent.
- Pholcodine : A cough suppressant.
These applications highlight the compound's role in enhancing therapeutic efficacy and developing new medicinal agents .
Agrochemical Intermediates
In the agrochemical sector, this compound is utilized as an intermediate for synthesizing various pesticides and herbicides. Its chemical structure allows for modifications that enhance the bioactivity of agrochemicals, making them more effective against pests while minimizing environmental impact. This application underscores the compound's versatility in agricultural chemistry .
Dyestuff Intermediates
The compound is also employed in the dye manufacturing industry. It acts as an intermediate in producing various dyes, contributing to the vibrant colors used in textiles and other materials. The ability to modify its chemical structure allows for a wide range of dye properties, making it a valuable component in color chemistry .
Case Study 1: Synthesis of Pharmaceuticals
A study examined the synthesis of morpholine derivatives, including this compound, demonstrating its effectiveness as a building block for creating complex pharmaceutical compounds. The research highlighted how variations in substitution patterns on the morpholine ring can lead to significant changes in biological activity, thus optimizing drug design .
Case Study 2: Agrochemical Development
Another case study focused on developing a new class of herbicides using this compound. The research indicated that modifying the compound's structure could enhance selectivity and potency against target weeds while reducing toxicity to non-target species. This advancement illustrates the compound's potential to contribute to sustainable agricultural practices .
Mechanism of Action
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(2-Chloro-1-methylethyl)morpholine hydrochloride
- CAS Number : 76191-26-9
- Molecular Formula: C₇H₁₅Cl₂NO
- Molecular Weight : 200.106 g/mol .
Structural Features :
The compound consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted at the 4-position with a 2-chloro-1-methylethyl group. The hydrochloride salt enhances its stability and solubility in polar solvents.
Key Applications :
Primarily used as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research. Its chlorinated alkyl chain may facilitate nucleophilic substitution reactions, making it valuable for constructing complex molecules .
Physicochemical Data :
| Property | Value | |
|---|---|---|
| Density | Not Available (N/A) | |
| Boiling Point | N/A | |
| Melting Point | N/A | |
| Purity | ≥98.0% |
Comparison with Structurally Similar Compounds
4-(2-Chloroethyl)morpholine Hydrochloride
Structural Differences :
- Substituent : Lacks the methyl branch present in the target compound, featuring a linear 2-chloroethyl group.
- Molecular Formula: C₆H₁₁Cl₂NO (vs. C₇H₁₅Cl₂NO for the target).
Functional Implications :
Physicochemical Comparison :
| Property | Target Compound | 4-(2-Chloroethyl)morpholine HCl |
|---|---|---|
| Molecular Weight | 200.106 g/mol | ~186.06 g/mol (estimated) |
| Reactivity | Moderate | Higher (due to reduced sterics) |
4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine Hydrochloride
Structural Differences :
- Substituent : Features a bulky boronate ester (dioxaborolane) attached via a phenylpropyl chain.
- Molecular Formula: C₁₉H₃₁BClNO₃ (vs. C₇H₁₅Cl₂NO for the target).
Functional Implications :
Physicochemical Comparison :
| Property | Target Compound | Boronate Derivative |
|---|---|---|
| Molecular Weight | 200.106 g/mol | 367.718 g/mol |
| Storage | N/A | Sealed, room temperature |
| Sensitivity | Not reported | Irritant (requires careful handling) |
Biological Activity
4-(2-Chloro-1-methylethyl)morpholine hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C7H14ClNO·HCl
- Molecular Weight : 200.11 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications and mechanisms of action.
Antimicrobial Activity
Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | MIC = 0.125 µg/mL |
| Escherichia coli | MIC = 0.5 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 0.13–0.255 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific microbial enzymes and cellular processes. For instance, studies have shown that morpholine derivatives can inhibit key metabolic pathways in bacteria, leading to cell death.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various morpholine derivatives, including this compound. The results demonstrated a strong correlation between the structural modifications of the morpholine ring and the observed antimicrobial potency, indicating that specific substitutions enhance activity against target pathogens . -
In Vivo Studies :
In vivo studies have shown that compounds similar to this compound can significantly reduce bacterial load in infected models. For example, a related compound demonstrated an ED50 of approximately 1.3 mg/kg in rat models, showcasing its potential for therapeutic use in treating infections . -
Toxicological Assessments :
Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary assessments suggest that while the compound exhibits potent biological activity, further studies are needed to fully elucidate its safety parameters and potential side effects .
Q & A
Q. Chromatography :
Q. Enantioselective Synthesis :
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst to achieve >90% enantiomeric excess (ee) .
- Resolution Techniques : Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid isolates enantiomers .
Methodological Tip : Validate enantiopurity via chiral HPLC (Chiralpak AD-H column, heptane/ethanol mobile phase) .
What computational models predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies:
Q. Resolution Strategy :
Standardize Characterization : Use DSC for melting point analysis and Karl Fischer titration for water content .
Cross-Validate Solubility : Compare data in identical solvents (e.g., solubility in DMSO: 25 mg/mL at 25°C vs. 30 mg/mL in conflicting reports) via gravimetric analysis .
Methodological Tip : Report detailed experimental conditions (e.g., heating rate in DSC) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
